2-Chloro-N-methylacridin-9-amine
Description
Structure
3D Structure
Properties
CAS No. |
61981-66-6 |
|---|---|
Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-N-methylacridin-9-amine |
InChI |
InChI=1S/C14H11ClN2/c1-16-14-10-4-2-3-5-12(10)17-13-7-6-9(15)8-11(13)14/h2-8H,1H3,(H,16,17) |
InChI Key |
OGWPKFYGMQCDNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N Methylacridin 9 Amine and Analogues
Strategies for the De Novo Synthesis of 2-Chloro-N-methylacridin-9-amine
The foundational synthesis of this compound typically begins with the construction of a substituted acridone (B373769) precursor, which is then chemically modified to yield the final product.
Ullmann Condensation-Cyclization Pathways for Acridine (B1665455) Precursor Synthesis
A primary and well-established method for creating the acridine framework is through an Ullmann condensation reaction, followed by cyclization to form an acridone. orgsyn.orgwikipedia.orgorganic-chemistry.orgbyjus.com This process generally involves the copper-catalyzed reaction between an anthranilic acid derivative and an aryl halide. wikipedia.orgnih.gov For the synthesis of precursors to this compound, this would typically involve the reaction of an appropriately substituted o-chlorobenzoic acid with an aniline (B41778) derivative. orgsyn.org
The initial step is the formation of an N-phenylanthranilic acid intermediate. orgsyn.org For instance, the condensation of 2-chlorobenzoic acid and a substituted aniline in the presence of a copper catalyst and a base like potassium carbonate yields the corresponding N-aryl-anthranilic acid. orgsyn.orgwikipedia.org This intermediate is then subjected to cyclization under acidic conditions, commonly using concentrated sulfuric acid or polyphosphoric acid, to yield the acridone skeleton. orgsyn.orgscribd.com The cyclization proceeds via an intramolecular electrophilic acylation. scribd.comarkat-usa.org
Table 1: Examples of Ullmann Condensation for N-Phenylanthranilic Acid Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |
| o-Chlorobenzoic acid | Aniline | Copper oxide | K₂CO₃ | N-Phenylanthranilic acid | orgsyn.org |
| 2-Chlorobenzoic acid | Substituted Anilines | Copper | K₂CO₃ | Substituted N-Phenylanthranilic acids | wikipedia.org |
Nucleophilic Aromatic Substitution Reactions at the Acridine C-9 Position
Once the appropriately substituted acridone is synthesized (e.g., 2-chloroacridone), the next critical step involves the introduction of the amine group at the C-9 position. This is typically achieved through a two-step process. First, the acridone is converted to a more reactive 9-chloroacridine (B74977) derivative. This is often accomplished by treating the acridone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scribd.com
The resulting 9-chloroacridine is highly susceptible to nucleophilic aromatic substitution at the C-9 position. Reaction with a primary amine, such as methylamine (B109427), leads to the displacement of the chlorine atom and the formation of the desired 9-aminoacridine (B1665356) derivative. prepchem.comgoogle.com The synthesis of this compound would thus involve the reaction of 2,9-dichloroacridine (B86689) with methylamine. prepchem.com In some cases, to enhance the reactivity of the 9-chloroacridine, it is first converted to a 9-phenoxyacridine (B3049667) intermediate by treatment with phenol, which is then reacted with the desired amine. nih.gov
Table 2: Nucleophilic Substitution at the C-9 Position of Acridines
| Acridine Substrate | Nucleophile | Product | Reference |
| 2,9-Dichloroacridine | Sodium Cyanide | 2-Chloro-9-cyano-acridine | prepchem.com |
| 9-Chloroacridine | Diamines | 9-Aminoacridine derivatives | nih.gov |
| 9-Chloroacridine | Carbonyl hydrazides, amines, phenols | Substituted 9-aminoacridines | researchgate.net |
Regioselective Chlorination and N-Methylation Techniques for Acridine Derivatives
The synthesis of this compound requires precise control over the placement of the chloro and N-methyl groups. Regioselective chlorination of the acridone ring can be challenging. Often, the desired chloro-substituted acridone is prepared from appropriately substituted starting materials in the Ullmann condensation. For instance, using a chloro-substituted anthranilic acid or a chloro-substituted aniline will direct the position of the chlorine atom on the final acridone ring.
The N-methylation of the 9-amino group is the final step in the synthesis. This can be achieved through various standard methylation techniques. However, in the context of synthesizing this compound, it is more common to introduce the N-methyl group by using methylamine as the nucleophile in the reaction with 2,9-dichloroacridine, as described in the previous section. This approach directly installs the N-methylacridin-9-amine functionality.
Advanced Synthetic Approaches for Acridine Derivatives
To overcome some of the limitations of traditional methods, such as harsh reaction conditions and long reaction times, more advanced synthetic strategies have been developed.
Microwave-Assisted Organic Synthesis of Acridine Frameworks
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of acridine and acridone derivatives. ias.ac.inclockss.orgrsc.orgmdpi.com The application of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields for both the Ullmann condensation and the subsequent cyclization steps. researchgate.netresearchgate.netresearchgate.netlookchem.comjocpr.com For example, the synthesis of acridones from o-chlorobenzoic acid and anilines using zinc chloride as a catalyst can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. clockss.orgjocpr.com Microwave heating has also been successfully applied to the synthesis of various acridine-1,8(2H,5H)-diones and 1,2,3-triazole derivatives of acridone. ias.ac.inproquest.com This rapid and efficient method is compatible with a range of functional groups, making it a valuable technique for generating libraries of acridine derivatives for further study. rsc.orgnanobioletters.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Diphenylamine + Acetic Acid (Bernthsen reaction) | 200°C, 8 hours | 200-210°C, 5 minutes | clockss.org |
| 2-Aminopyridine + 2-Chlorobenzoic Acid (Ullmann) | 6 hours, 64% yield | 4-6 minutes, >75% yield | lookchem.com |
| o-Chlorobenzoic acid + Anilines (Ullmann) | Several hours | 4-7 minutes, 91-95% yield | jocpr.com |
| Intramolecular cyclization of N-Phenylanthranilic acid | Lower yield | Higher yield | researchgate.net |
Metal-Catalyzed Coupling Reactions in Acridine Functionalization
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions, and the functionalization of acridines is no exception. Palladium-catalyzed reactions are particularly prominent in this area. nih.govbohrium.comresearchgate.net
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been applied to the synthesis of 9-aminoacridine derivatives. arkat-usa.orgwikipedia.orglibretexts.orgyoutube.comnih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide (such as a 9-chloroacridine) with an amine. wikipedia.org It offers a milder and more general alternative to traditional nucleophilic substitution, tolerating a wider range of functional groups. libretexts.orgnih.gov This method can be used to introduce the N-methylamino group at the C-9 position or to construct the precursor diarylamine for subsequent cyclization. nih.govarkat-usa.org
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction used to form C-C bonds. researchgate.netlibretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.org While not directly used to form the C-N bond of this compound, it is invaluable for creating functionalized acridine analogues. For example, a chloroacridine can be coupled with an arylboronic acid to introduce new aryl substituents at various positions on the acridine core, thereby expanding the chemical diversity of this class of compounds.
One-Pot Synthetic Procedures for Diversified Acridine Libraries
A notable one-pot procedure for generating acridine derivatives utilizes 1,2-diols as key reagents. rsc.org This method is distinguished by its mild reaction conditions, operational simplicity, and high yields. The core of this process involves the in-situ oxidation of 1,2-diols to their corresponding aldehydes using lead tetraacetate. These aldehydes then react with dimedone and ammonium (B1175870) acetate (B1210297) to construct the acridine core. rsc.org The key advantages of this approach include the use of readily available 1,2-diols in place of benzaldehydes, short reaction times, and straightforward product isolation. rsc.org
Table 1: One-Pot Synthesis of Acridine Derivatives from 1,2-Diols rsc.org
| Starting Material | Oxidizing Agent | Other Reactants | Key Features |
|---|---|---|---|
| 1,2-Diols | Lead Tetraacetate | Dimedone, Ammonium Acetate | Mild conditions, short reaction times, broad functional group tolerance, excellent yields. |
Derivatization and Structural Diversification Strategies for this compound Analogues
The chemical scaffold of this compound offers multiple sites for structural modification. Strategic derivatization at the C-9 amine, the C-2 position of the acridine ring, and through the creation of dimeric structures allows for the fine-tuning of the molecule's properties.
Modification of the N-Methylamine Moiety at C-9
The N-methylamine group at the C-9 position is a prime target for chemical modification. Its reactivity allows for a variety of transformations, leading to new analogues with altered chemical characteristics. Common reactions include N-alkylation with alkyl halides to produce quaternary ammonium salts, and acylation with acid chlorides, which yields amide intermediates crucial for further synthesis. smolecule.com Another key transformation is the nucleophilic substitution of a chloro group at the C-9 position, a common precursor to 9-aminoacridines. For instance, 2-methyl-9-chloroacridine can be reacted with a range of aromatic amines in methanol (B129727) to produce a library of 2-methyl-9-substituted acridines. core.ac.uk This highlights a versatile method for introducing diversity at the 9-position. core.ac.ukrsc.org
Table 2: Chemical Transformations at the C-9 Amine Moiety smolecule.comcore.ac.uk
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halides | Quaternary Ammonium Salts |
| Acylation | Acid Chlorides | Amides |
| N-Dealkylation | Various Catalytic Systems | Primary Amines |
| Nucleophilic Substitution | Aromatic Amines (on 9-chloro precursor) | 9-Anilinoacridines |
Substituent Effects at the Acridine C-2 Position
The nature and position of substituents on the acridine core are critical determinants of the molecule's reactivity and properties. nih.gov The C-2 position, in particular, has been shown to significantly influence the electronic characteristics of the acridine system. Computational studies on 9-chloroacridines have demonstrated that the activation energy for nucleophilic substitution can be most effectively influenced by substituents with strong mesomeric effects at the C-2 position. psu.edu
For example, the order of reactivity based on the substituent at C-2 is: NO₂ > CF₃ > Cl > F > H > OMe. psu.edu This indicates that electron-withdrawing groups at this position enhance reactivity. The presence of electron-withdrawing groups like 4-cyanophenyl and 4-trifluoromethylphenyl on acridine donor molecules can lead to a blue-shift in the emission spectrum. whiterose.ac.uk Conversely, electron-donating groups such as tert-butyl or methoxy (B1213986) groups tend to cause a red-shift. whiterose.ac.uk In some specific biological assays, acridone derivatives with methoxy, chlorine, or bromine groups at the C-2 or C-4 positions showed a lack of activity, underscoring the profound impact of substitution at these sites. rsc.org
Table 3: Influence of Substituents at the Acridine C-2 Position psu.edu
| Substituent at C-2 | Relative Effect on Reactivity |
|---|---|
| NO₂ | Strongest Activating |
| CF₃ | Activating |
| Cl | Activating |
| F | Activating |
| H | Neutral (Reference) |
| OMe | Deactivating |
Introduction of Bridging Linkers and Dimeric Acridine Structures
A powerful strategy for creating novel acridine-based compounds involves linking two acridine units together to form dimeric structures. nih.gov These bis-acridines are typically synthesized by connecting two 9-chloroacridine precursors with a diamine linker. nih.govnih.gov The nature of the bridging linker is a critical variable, allowing for the synthesis of diverse dimeric compounds. nih.gov
For example, a series of triamine-linked acridine dimers has been prepared and studied. nih.gov The synthesis involves reacting a 9-chloroacridine with a suitable triamine linker to create molecules where two acridine moieties are held in a specific spatial arrangement. Research has shown that these dimeric structures can exhibit different properties compared to their monomeric counterparts. nih.gov
Table 4: Examples of Dimeric Acridine Structures nih.govnih.gov
| Precursor | Linker Type | Resulting Structure |
|---|---|---|
| Substituted 9-chloroacridines | Diamines (Spacered) | Spacered Dimeric Acridines |
| Acridine Moiety | Triamine Linkers | Triamine-Linked Acridine Dimers |
Elucidation of Molecular Interactions and Biological Target Engagement by 2 Chloro N Methylacridin 9 Amine
DNA-Compound Intercalation and Binding Dynamics
The primary mode of interaction for many acridine-based compounds with DNA is intercalation, a process involving the insertion of the planar acridine (B1665455) ring system between the base pairs of the DNA double helix. nih.govzu.edu.ua This interaction is a critical first step in the mechanism of action for many of these compounds.
Mechanisms of Planar Aromatic System Intercalation into DNA Duplexes
Intercalation is a complex process driven by a combination of forces. The planar aromatic system of the acridine ring stacks between adjacent DNA base pairs, stabilized by van der Waals forces and π-π stacking interactions. nih.govzu.edu.ua This insertion necessitates a conformational change in the DNA structure, causing an unwinding and extension of the double helix to accommodate the intercalating molecule. nih.gov
The process is governed by the "nearest neighbor exclusion principle," which posits that intercalation can typically only occur at every other available site between base pairs due to the significant structural distortion required. mdpi.com This binding is further stabilized by electrostatic interactions, where positively charged moieties on the intercalator, such as the protonated nitrogen at position 10 (N-10) of the acridine ring and substituents on the side chains, form ionic bonds with the negatively charged phosphate (B84403) backbone of the DNA. nih.govoup.com This electrostatic anchoring is considered advantageous for stabilizing the compound-DNA complex after the initial intercalation event. oup.com
Specificity of Interaction with A-T and G-C Base Pairs
The sequence specificity of acridine derivatives is a subject of detailed investigation, as it can influence their biological activity. While some acridines exhibit a preference for certain base pair sequences, this is not a universal characteristic. For instance, studies with acridine orange have shown that major shifts in spectroscopic bands corresponding to guanine (B1146940) (G) are indicative of intercalation primarily into G-C base pairs. instras.com Crystal structure analysis of a 9-aminoacridin-4-carboxamide derivative bound to a DNA hexanucleotide revealed intercalation between CpG (cytosine-guanine) dinucleotide steps. acs.org
Conversely, other acridine-based compounds, such as C-1305, have demonstrated a strong preference for TA/TA dinucleotide steps. nih.gov Some studies have even reported a lack of significant sequence specificity, with compounds intercalating into calf thymus DNA, poly(dAdT)₂, and poly(dGdC)₂ polymers at similar ratios. nih.gov The specific base pair preference can be influenced by the substitution pattern on the acridine ring and the nature of the side chains, which mediate interactions within the DNA grooves.
Influence of Substituents on DNA Binding Affinity and Stability
Substituents on the acridine core play a critical role in modulating DNA binding affinity and the thermodynamic properties of the interaction. nih.gov The presence, position, and electronic nature of these groups can significantly enhance or alter the compound's ability to bind to DNA.
The chloro substituent, as seen in 2-Chloro-N-methylacridin-9-amine, is known to positively affect DNA binding. mdpi.com The chlorine atom can increase the hydrophobicity of the ligand, which is favorable for intercalation. It can also alter the dipole moment of the molecule, potentially increasing dipole-dipole interactions within the binding site, and may act as a hydrogen-bond acceptor. mdpi.com Studies on other chloro-substituted acridines have demonstrated their ability to bind effectively to DNA. nih.gov
The N-methylacridin-9-amine portion of the molecule also contributes significantly. The 9-amino group is crucial for the biological activity of many acridines. The basicity of the side chain at the 9-position, which can be protonated at physiological pH, helps to anchor the intercalated acridine through electrostatic interactions with the DNA phosphate backbone. oup.com Research on various 9-aminoacridine (B1665356) derivatives has consistently shown that the acridine skeleton is the primary driver of the DNA binding mechanism, while the substituents fine-tune the binding affinity and stability. mdpi.com
| Acridine Derivative Class | Substituent Type/Position | Observed Effect on DNA Binding | Reference |
|---|---|---|---|
| Acridine-thiosemicarbazones | Chloro substituent | Positively affects binding to ctDNA; increases ligand's hydrophobic properties and may act as a hydrogen-bond acceptor. | mdpi.com |
| 9-Aminoacridine-4-carboxamides | Substitution at C5 position | Significantly enhances binding affinity and binding free energy. | nih.gov |
| 9-Aminoacridine-4-carboxamides | Substitution at positions 5-8 | Effect on antitumor potency varied more with position than the nature of the substituent. Position 5 had a profound effect. | nih.gov |
| 9-Aminoacridine-4-carboxamides | Electron-withdrawing substituents | Favored acridine neutrality at physiological pH, which did not favor cytotoxicity. | nih.gov |
Enzymatic Inhibition and Modulation of Cellular Processes
Following DNA intercalation, acridine derivatives can exert their biological effects by interfering with the function of enzymes that use DNA as a substrate. Key targets of these compounds are DNA topoisomerases.
Interaction with DNA Topoisomerases (Type I and II)
DNA topoisomerases (Topo I and Topo II) are essential nuclear enzymes that resolve topological problems in DNA which arise during replication, transcription, and chromosome segregation. nih.gov They function by creating transient breaks in the DNA backbone. Acridine derivatives are well-documented inhibitors of both Topo I and Topo II. oup.comnih.gov While some acridines can inhibit both enzymes, many, particularly those with a 9-amino substituent, are potent inhibitors of Topoisomerase II. nih.gov The mechanism of inhibition can vary, with compounds acting as either "poisons" or "catalytic inhibitors". nih.gov
Studies on 7-chloro-1,3-dihydroxyacridone, a related chloroacridone, demonstrated inhibition of Topo II catalytic activity without affecting Topo I. nih.gov This highlights that the specific structure of the acridine derivative dictates its target specificity and mechanism of inhibition.
Mechanisms of Topoisomerase Poisoning and Inhibition of DNA Relaxation
Topoisomerase poisons are a class of inhibitors that stabilize the "cleavable complex," which is a transient intermediate in the enzyme's catalytic cycle where the topoisomerase is covalently bound to the cleaved DNA strand. nih.govnih.gov By preventing the re-ligation of the DNA break, these poisons convert the essential enzyme into a cellular toxin, leading to the accumulation of DNA strand breaks and ultimately triggering cell death pathways. nih.govembopress.org Many clinically relevant acridine derivatives, such as amsacrine, function as Topoisomerase II poisons. nih.govnih.gov
Modulation of Telomerase Activity
Telomerase is a ribonucleoprotein polymerase that plays a critical role in cellular immortality by maintaining telomere length at the ends of chromosomes. nih.gov In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division and eventual replicative senescence. mdpi.com However, the vast majority of cancer cells exhibit reactivated telomerase, allowing them to bypass this natural limit and achieve unlimited proliferation. amegroups.org This makes telomerase a prime target for anticancer therapeutic strategies. amegroups.org
Acridine derivatives have been identified as potent inhibitors of telomerase. capes.gov.br The mechanism of inhibition is not through direct interaction with the enzyme's active site, but rather through the stabilization of G-quadruplex structures. capes.gov.br The guanine-rich single-stranded DNA overhang of telomeres can fold into these four-stranded secondary structures. The planar, aromatic ring system of acridine compounds allows them to intercalate into and stack upon these G-quadruplexes, effectively locking them in place. This stabilization prevents telomerase from accessing the telomere end, thereby inhibiting the addition of telomeric repeats and leading to progressive telomere shortening in cancer cells, which can ultimately trigger cell death. amegroups.orgcapes.gov.br Although direct studies on this compound are limited, its structural inclusion in the 9-aminoacridine class suggests it likely shares this mechanism of G-quadruplex stabilization to modulate telomerase activity.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.govyoutube.com Inhibition of these enzymes increases the concentration and duration of acetylcholine in the synaptic cleft, a strategy used in the treatment of conditions like Alzheimer's disease. youtube.comnih.gov
9-Aminoacridine and its derivatives are well-documented reversible inhibitors of both AChE and BChE. nih.gov The inhibitory mechanism involves the binding of the acridine molecule within the active site gorge of the cholinesterase enzymes. nih.gov The planar acridine ring interacts with aromatic amino acid residues lining the gorge, while the amino group can form hydrogen bonds or electrostatic interactions. For AChE, the active site is a narrow gorge, whereas BChE possesses a larger, more voluminous active site due to the substitution of bulky amino acids (like phenylalanine in AChE) with smaller ones (like valine and leucine (B10760876) in BChE). nih.gov This structural difference allows BChE to accommodate a wider variety of substrates and inhibitors. 9-aminoacridine derivatives can act as dual inhibitors, binding to both enzymes, a characteristic seen as potentially beneficial in complex neurological diseases. nih.gov The specific substitutions on the acridine ring and the amino group of compounds like this compound would modulate the affinity and selectivity for AChE versus BChE.
Interference with DNA Repair Pathways
The structural hallmark of 9-aminoacridines is their planar heterocyclic system, which enables them to function as classic DNA intercalating agents. frontiersin.org By inserting themselves between the base pairs of the DNA double helix, these compounds can cause local structural distortions, such as unwinding of the helix and an increase in the separation between base pairs. This physical interference can disrupt fundamental cellular processes that rely on DNA as a template.
One major consequence of this intercalation is the inhibition of DNA replication and transcription. nih.govnih.gov The presence of the intercalated molecule can stall the progression of DNA and RNA polymerases along the DNA strand. nih.gov Furthermore, this interaction can lead to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov By stabilizing the transient DNA-topoisomerase II complex, acridine derivatives can lead to the accumulation of permanent DNA strand breaks. nih.gov
This induced DNA damage necessitates cellular repair. However, the continuous presence of the intercalating agent can also interfere with the repair machinery itself. Pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for fixing damaged bases and bulky adducts, can be hindered. mdpi.com Additionally, some 9-aminoacridine derivatives have been shown to modulate signaling pathways that respond to cellular stress, including those regulated by p53, NF-κB, and the PI3K/AKT/mTOR pathway. frontiersin.orgnih.gov For instance, the anticancer drug amsacrine, a 9-aminoacridine derivative, functions as a topoisomerase II poison. frontiersin.org This multi-faceted interference with DNA integrity and repair makes this class of compounds potent cytotoxic agents, particularly in rapidly proliferating cancer cells. rowan.edu
Intracellular Target Identification and Subcellular Localization
Investigation of Lysosomal Targeting Mechanisms in Cancer Cells
Lysosomes are acidic organelles integral to cellular homeostasis, responsible for degradation and recycling processes. nih.gov In cancer cells, lysosomal function is often upregulated to meet the metabolic demands of rapid growth and proliferation. mdpi.com Many 9-aminoacridine derivatives, including by extension this compound, are classified as cationic amphiphilic drugs (CADs). molbiolcell.orgnih.gov
This classification is based on their molecular structure, which typically features a hydrophobic ring system and a hydrophilic side chain with a protonatable amine group. nih.gov This chemical nature is the key to their lysosomal targeting mechanism. In the neutral pH of the cytoplasm, the amine group is largely uncharged, allowing the molecule to freely diffuse across cellular membranes, including the lysosomal membrane. Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the amine group becomes protonated. nih.gov This charged, hydrophilic form of the molecule is unable to diffuse back across the lipid membrane, leading to its effective entrapment and accumulation within the lysosome, a phenomenon known as ion trapping. nih.govacs.org
This massive accumulation of CADs within lysosomes can have several consequences for cancer cells. It can disrupt lysosomal function by neutralizing the acidic pH, inhibiting the activity of crucial lysosomal enzymes, and inducing lysosomal membrane permeabilization (LMP). molbiolcell.orgfrontiersin.org The destabilization of lysosomal membranes is particularly detrimental to cancer cells, which often have more fragile lysosomes than their normal counterparts, rendering them more susceptible to lysosome-dependent cell death. nih.govnih.gov
Interaction with Specific Protein Targets (e.g., FoxP3 for immune modulation)
Beyond general mechanisms like DNA intercalation and lysosomal targeting, specific protein interactions have been identified for 9-aminoacridine derivatives. A significant finding is their ability to modulate the immune system by directly targeting the transcription factor FoxP3 (forkhead box P3). nih.govmatrix-fkb.no FoxP3 is the master regulator of regulatory T cells (Tregs), an immunosuppressive T cell subset that is often co-opted by tumors to evade immune attack. frontiersin.orgfrontiersin.org Therefore, inhibiting Treg function is a major goal in cancer immunotherapy. matrix-fkb.no
Research has demonstrated that a group of 9-aminoacridines can selectively downregulate FoxP3 in human T cells. nih.gov The proposed mechanism is the direct binding of the 9-aminoacridine molecule to the FoxP3 protein. This binding interferes with the ability of FoxP3 to associate with DNA, thereby inhibiting its function as a transcription factor. nih.gov As FoxP3 is essential for the expression of genes that mediate the suppressive function of Tregs (such as CTLA4 and CD25), this inhibition effectively disarms the Tregs and can restore the activity of anti-tumor effector T cells. nih.govmatrix-fkb.no This targeted interference with a key immune checkpoint regulator highlights a sophisticated mechanism of action for this class of compounds.
| Compound | Chemical Name | IC₅₀ on FoxP3 Downregulation (μM) | Maximal Suppressive Effect (%) |
|---|---|---|---|
| Quinacrine dihydrochloride (B599025) dihydrate | 6-chloro-N-[5-(diethylamino)pentan-2-yl]-2-methoxyacridin-9-amine dihydrate dihydrochloride | 4.38 | 95.9 |
| MP11 | 9-Amino-6-chloro-2-methoxyacridine | 1.3 | 94.5 |
| MP12 | N1-(6-chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine | 8 | 79.9 |
Structure Activity Relationship Sar and Mechanistic Correlates of 2 Chloro N Methylacridin 9 Amine
Correlative Analysis of Chemical Structure and Biological Activity Profiles
The therapeutic potential of acridine (B1665455) compounds is highly dependent on the substituents attached to the heterocyclic ring system. Modifications at various positions can significantly alter the molecule's efficacy and target specificity.
Impact of Halogen Substitution (Chlorine at C-2) on Biological Efficacy
The presence and position of halogen atoms on the acridine ring are critical determinants of biological activity. A chlorine atom at the C-2 position, as seen in 2-Chloro-N-methylacridin-9-amine, generally enhances the biological efficacy of the compound. rsc.org This enhancement is often attributed to several factors. The electron-withdrawing nature of chlorine can modulate the electronic distribution within the acridine system, which may affect its interaction with biological macromolecules. smolecule.com
Role of the N-Methylamine Group at C-9 in Target Recognition
The substituent at the C-9 position of the acridine ring is pivotal for its biological function, particularly in its interaction with nucleic acids and proteins. The 9-aminoacridine (B1665356) scaffold is a well-established DNA intercalator, and modifications to this amino group can significantly influence binding affinity and biological outcomes. nih.govfrontiersin.org The N-methylamine group in this compound is a relatively simple substitution, yet it plays a role in target recognition.
The basicity of the nitrogen atom in the side chain is an important factor. The positive charge that can be carried by this group, especially when protonated at physiological pH, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. dtic.mil This initial electrostatic attraction is a crucial step that precedes the intercalation of the planar acridine ring between DNA base pairs. The size and nature of the substituent on the 9-amino group can also affect the stability of the intercalated complex and can influence interactions with enzymes that process DNA, such as topoisomerases. nih.gov While some complex side chains are designed to interact with specific grooves of the DNA helix or with protein targets, even a simple methyl group can modulate the compound's properties and its ability to be recognized by biological targets. researchgate.net
Influence of Electron-Donating and Electron-Withdrawing Groups on Acridine Bioactivity
Generally, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, on the acridine ring can enhance biological activity. rsc.org For instance, studies have shown that acridine derivatives with an electron-donating group at certain positions are more active, potentially due to more effective interaction with DNA. rsc.org These groups can increase the electron density of the aromatic system, which may strengthen π-π stacking interactions with DNA base pairs. nih.gov
Table 1: Effect of Representative Substituents on Acridine Bioactivity
| Substituent | Type | General Effect on Bioactivity | Putative Mechanism |
| -OCH3 (Methoxy) | Electron-Donating | Often increases activity | Enhances π-π stacking interactions with DNA rsc.org |
| -Cl (Chloro) | Electron-Withdrawing | Often increases activity | Increases lipophilicity, favorable target interactions rsc.orgresearchgate.net |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Often decreases activity | Alters electronic properties unfavorably for target binding rsc.org |
| -NH2 (Amino) | Electron-Donating | Can increase activity | Enhances interaction with DNA, can be protonated rsc.orgnih.gov |
Effects of Linker Chains on Biological Activity
The linker chain, which connects the acridine core to other chemical moieties, plays a significant role in determining the biological activity of the resulting conjugate. The length, flexibility, and chemical nature of the linker can influence how the molecule interacts with its target.
In the context of DNA-targeting agents, the linker can position a secondary pharmacophore or a specific functional group in the major or minor groove of the DNA helix, leading to enhanced binding affinity and specificity. The length of the linker is a critical parameter; studies have shown that varying the number of methylene (B1212753) units in an alkyl chain can significantly impact activity. nih.gov
Stereochemical Considerations in Acridine-Biomolecule Interactions
The three-dimensional structure of both the acridine derivative and its biological target is a fundamental aspect of their interaction. The planarity of the acridine ring system is a key feature that allows it to intercalate between the base pairs of DNA. rsc.orgwikipedia.org This "sandwiching" effect is a classic example of how stereochemistry governs biological activity. dtic.mil
For an acridine molecule to effectively intercalate, the DNA helix must locally unwind and create a space to accommodate the planar aromatic system. The stability of this intercalated complex is dependent on the van der Waals forces and π-π stacking interactions between the acridine ring and the adjacent base pairs. smolecule.com The substituents on the acridine ring can also have steric implications. Bulky groups can hinder the intercalation process or, conversely, can form specific interactions within the DNA grooves that enhance binding.
When acridines interact with proteins, such as enzymes or receptors, stereochemical complementarity is crucial for high-affinity binding. The shape of the binding pocket or active site must accommodate the acridine derivative. The specific orientation of substituents can lead to favorable or unfavorable steric clashes with amino acid residues, thereby influencing the compound's inhibitory potency or signaling effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights for designing new derivatives with improved potency and selectivity.
In a typical QSAR study, a dataset of acridine analogues with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:
Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., logP).
Topological: Describing the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model should have good predictive power, which is typically assessed through cross-validation and by using an external test set of compounds not included in the model's development. nih.gov
For acridine derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cell lines and enzymes like topoisomerase. nih.gov These models can highlight the key structural features that are either beneficial or detrimental to activity, thereby guiding the synthesis of new, more effective compounds.
Advanced Research Methodologies and Computational Approaches for 2 Chloro N Methylacridin 9 Amine Studies
Computational Chemistry and Molecular Modeling Techniques
Computational chemistry serves as a powerful tool in modern chemical and biological research, allowing for the prediction and analysis of molecular properties and behaviors. cuny.edu For 2-Chloro-N-methylacridin-9-amine, these methods are invaluable for understanding its electronic characteristics and potential as a therapeutic agent.
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules like this compound. These methods solve the Schrödinger equation, providing information on energy, electron distribution, and molecular orbitals. cuny.edu
Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic properties of molecules. cuny.edusemanticscholar.org It is based on the principle that the energy of a molecule can be determined from its electron density. cuny.edu For acridine (B1665455) derivatives, DFT calculations are employed to optimize molecular geometry, calculate thermodynamic parameters, and analyze frontier molecular orbitals (HOMO and LUMO). semanticscholar.orgtandfonline.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These calculations help in understanding the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov
Ab Initio Methods: The term "ab initio" is Latin for "from the beginning," signifying that these calculations are based on first principles of quantum mechanics without using experimental parameters. cuny.edu While computationally more demanding than DFT, ab initio methods like Hartree-Fock can provide highly accurate predictions of molecular structure and properties. cuny.edu They are used to calculate relative energies between different chemical states, such as ionization energies and proton affinities, which are crucial for understanding reaction mechanisms. nih.gov
Semi-Empirical Methods (e.g., AM1): These methods are based on molecular orbital theory but incorporate experimental parameters to simplify calculations. cuny.edu This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems, though with some trade-off in precision. cuny.edu
Table 1: Overview of Quantum Chemical Calculation Methods
| Method | Principle | Primary Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Energy is a function of electron density. cuny.edu | Geometry optimization, prediction of electronic properties (HOMO/LUMO), reactivity analysis, and spectroscopic data comparison. tandfonline.comresearchgate.net |
| Ab Initio | Solves the Schrödinger equation from first principles without empirical data. cuny.edu | High-accuracy prediction of molecular structure, thermochemistry, and spectroscopic quantities. nih.gov |
| AM1 (Austin Model 1) | A semi-empirical method that uses experimental data to simplify calculations. cuny.edu | Faster computation for larger systems to study ground state molecular geometries and reaction pathways. |
For this compound, docking simulations are essential for predicting its binding affinity and mode of interaction with biological targets such as DNA or enzymes like topoisomerase. iajpr.comnih.govmdpi.com Acridine derivatives are well-known DNA intercalators, and docking can elucidate how the planar acridine ring inserts itself between DNA base pairs. nih.govdtic.mil Software like AutoDock is commonly used to perform these simulations. iajpr.commdpi.com The results are often evaluated using a scoring function, such as a Glide score, which estimates the binding affinity; a more negative score typically indicates a stronger binding interaction. iajpr.com These studies can identify key interactions, such as hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues or nucleotide bases in the target's binding site. tandfonline.com
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govcapes.gov.br MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. youtube.com
In the context of this compound, MD simulations are crucial for assessing the conformational flexibility of the molecule and the stability of its complex with a biological target. nih.gov For instance, after docking an acridine derivative to DNA, an MD simulation can verify whether the predicted binding pose is stable over time in a simulated physiological environment, including explicit water and ions. nih.govyoutube.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide insights into the physical basis of binding cooperativity and stability. nih.govyoutube.com Force fields like AMBER are commonly used for simulating nucleic acid systems. nih.gov
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By employing methods like molecular docking, vast numbers of compounds can be evaluated computationally before committing to their chemical synthesis and in vitro testing. nih.gov
Starting with the this compound scaffold, researchers can screen virtual libraries of related compounds to discover novel analogues with potentially improved binding affinity or other desirable properties. nih.gov This approach accelerates the identification of lead compounds for developing new therapeutic agents. nih.gov Furthermore, in silico methods can be used for drug repurposing, where existing drugs are screened against new targets to find new therapeutic uses.
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are indispensable for the definitive identification and structural characterization of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many protons are located on adjacent atoms. For this compound, ¹H NMR would show distinct signals for the protons on the acridine rings and the N-methyl group. semanticscholar.orgresearchgate.net The chemical shifts (δ) of the aromatic protons would be in the downfield region, characteristic of acridine systems. chemicalbook.com
2D NMR Experiments: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural details by showing correlations between nuclei.
COSY (¹H-¹H): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps in piecing together molecular fragments. rsc.org
NOESY: This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.orgnih.gov This is particularly useful for determining stereochemistry and conformation. For example, a NOESY spectrum could confirm the spatial proximity between the N-methyl protons and specific protons on the acridine ring. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known data for similar acridine derivatives and serve for illustrative purposes. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| ¹H NMR | ||
| Aromatic Protons (Acridine Ring) | δ 7.30 - 8.50 | Protons on the electron-deficient aromatic acridine system are deshielded and appear in the downfield region. semanticscholar.orgchemicalbook.com |
| N-CH₃ Protons | δ ~3.90 | The methyl group attached to the nitrogen atom is expected to have a chemical shift typical for N-alkyl groups. semanticscholar.org |
| ¹³C NMR | ||
| Aromatic Carbons (Acridine Ring) | δ 115 - 155 | Aromatic carbons of the acridine core resonate in a wide range, with carbons attached to heteroatoms appearing further downfield. semanticscholar.orgresearchgate.net |
| C-Cl Carbon | δ ~130-140 | The carbon atom bonded to the electronegative chlorine atom will be deshielded. |
| C-9 (Imino Carbon) | δ ~155 | The imino carbon at position 9 is typically observed at a very downfield shift. semanticscholar.org |
| N-CH₃ Carbon | δ ~34 | The methyl carbon attached to nitrogen appears in the aliphatic region of the spectrum. semanticscholar.org |
UV-Visible Absorption Spectroscopy for DNA Binding Quantification
UV-Visible absorption spectroscopy is a fundamental technique employed to investigate the interactions between small molecules and DNA. This method relies on monitoring changes in the absorption spectrum of a compound upon the addition of DNA. The binding of a molecule to DNA can lead to hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), often accompanied by a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorption (λmax). These spectral changes provide insights into the mode and strength of the interaction.
In the context of this compound and its derivatives, UV-Visible spectroscopy is instrumental in quantifying their DNA binding affinity. When a compound intercalates between the base pairs of DNA, the electronic transitions of the molecule are perturbed, typically resulting in hypochromism and a red shift. researchgate.net This is due to the interaction between the chromophore of the intercalating agent and the DNA bases. Conversely, electrostatic or groove binding interactions may lead to smaller spectral changes. mdpi.com
The binding constant (Kb), which is a measure of the affinity between the small molecule and DNA, can be calculated from the changes in absorbance using various models, such as the Benesi-Hildebrand equation. mdpi.com Titration experiments are performed by keeping the concentration of the compound constant while incrementally increasing the concentration of DNA. mdpi.com The resulting changes in the absorption spectra are then used to determine the binding constant. For instance, a strong interaction is often characterized by significant hypochromism (>40%) and a noticeable red shift (>10 nm). researchgate.net
Fluorescence Spectroscopy for Probing Biomolecular Interactions and Cellular Uptake
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of fluorescent molecules like this compound with biomolecules and to monitor their uptake into cells. smolecule.comnih.gov This method offers advantages in detecting low concentrations of the compound and providing information about its local environment.
Biomolecular Interactions
The intrinsic fluorescence of acridine derivatives can be exploited to study their binding to macromolecules such as proteins and nucleic acids. mdpi.com When a fluorescent molecule binds to a biomolecule, its fluorescence properties, including intensity, emission wavelength, and lifetime, can change. For example, the binding of a compound to a protein can lead to quenching (decrease) or enhancement of its fluorescence. mdpi.com
Fluorescence Resonance Energy Transfer (FRET) is a powerful application of this technique that can determine the distance between a fluorescent donor and an acceptor molecule, typically within the range of 2 to 8 nm. mdpi.com In the context of biomolecular interactions, FRET can be used to measure the proximity of a fluorescently labeled compound to a specific site on a protein or DNA molecule. mdpi.com
Cellular Uptake
The high fluorescence of compounds like this compound makes them suitable for imaging and quantifying their uptake into living cells. nih.gov Techniques such as fluorescence microscopy and flow cytometry are employed for this purpose. mdpi.commdpi.com
Fluorescence microscopy allows for the visualization of the subcellular localization of the compound, revealing where it accumulates within the cell (e.g., nucleus, cytoplasm, or specific organelles). nih.gov This information is crucial for understanding the mechanism of action of potential therapeutic agents.
Flow cytometry provides a quantitative measure of the fluorescence intensity of individual cells in a large population, enabling the determination of the rate and extent of cellular uptake. mdpi.com By incubating cells with the fluorescent compound for different time periods and at various concentrations, the kinetics of uptake can be studied. nih.gov The high sensitivity of this method allows for the detection of very low intracellular concentrations of the fluorescent probe. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for identifying the functional groups present in a molecule and for studying its adsorption onto surfaces. researchgate.net This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. researchgate.net
Functional Group Analysis
The FTIR spectrum of a compound provides a unique "fingerprint" based on its molecular structure. docbrown.info By analyzing the positions and intensities of the absorption bands, the presence of specific functional groups can be confirmed. For a molecule like this compound, FTIR spectroscopy can identify characteristic vibrations such as:
N-H stretching and bending vibrations of the amine group. researchgate.net
C-H stretching and bending vibrations of the aromatic rings and the methyl group. docbrown.info
C=C and C=N stretching vibrations within the acridine ring system.
C-Cl stretching vibration of the chloro-substituent. docbrown.info
This information is essential for confirming the chemical structure and purity of the synthesized compound. nih.gov
Adsorption Studies
FTIR spectroscopy can also be used to investigate the adsorption of this compound onto various materials. By comparing the FTIR spectrum of the compound before and after adsorption, changes in the vibrational frequencies can be observed. These changes can provide insights into the nature of the interaction between the adsorbate and the adsorbent surface, such as the formation of hydrogen bonds or other intermolecular interactions.
X-ray Crystallography for Precise Molecular and Co-crystal Structure Determination
For this compound, single-crystal X-ray diffraction analysis can reveal:
The exact geometry of the acridine ring system and the attached substituents.
The planarity of the aromatic rings.
The conformation of the N-methylamine group.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing. nih.gov
This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for rational drug design. By determining the co-crystal structure of this compound with a biological target, such as a protein or a DNA fragment, the specific binding interactions can be visualized at the atomic level. This provides crucial insights into the mechanism of action and can guide the development of more potent and selective derivatives.
In Vitro Biological Assessment Models (Excluding Clinical Trial Data)
Cellular Growth Inhibition and Antiproliferative Activity Assays
Assays that measure the inhibition of cellular growth and proliferation are fundamental in the in vitro evaluation of potential anticancer agents. These assays determine the concentration of a compound required to inhibit cell growth by a certain percentage, typically 50% (IC50 value).
Assessment on Specific Cancer Cell Lines (e.g., A-549, MCF-7, HepG-2, K562, HL60)
The antiproliferative activity of this compound and its analogs is often evaluated against a panel of human cancer cell lines to assess its potency and selectivity. Commonly used cell lines include:
A-549: Human lung carcinoma
MCF-7: Human breast adenocarcinoma
HepG-2: Human liver carcinoma
K562: Human chronic myelogenous leukemia
HL60: Human promyelocytic leukemia
The results of these assays provide crucial preliminary data on the potential of a compound as an anticancer drug. A lower IC50 value indicates greater potency. Comparing the IC50 values across different cell lines can reveal whether a compound has broad-spectrum activity or is more selective for a particular type of cancer.
Interactive Data Table: Antiproliferative Activity of Acridine Derivatives
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, illustrating the type of data generated from these assays.
| Compound | A-549 (µM) | MCF-7 (µM) | HepG-2 (µM) | K562 (µM) | HL60 (µM) |
| This compound | 5.2 | 7.8 | 6.5 | 3.1 | 2.5 |
| Reference Drug 1 | 2.1 | 3.5 | 2.8 | 1.5 | 1.1 |
| Reference Drug 2 | 10.5 | 12.3 | 11.1 | 8.7 | 7.9 |
Enzymatic Activity Assays (e.g., Topoisomerase I/II Relaxation Assays, Cholinesterase Inhibition)
The enzymatic activity of this compound and related acridine derivatives is a key area of investigation to understand their mechanisms of action. Assays focusing on enzymes like topoisomerases and cholinesterases reveal the compound's potential to interfere with critical cellular processes.
Topoisomerase I/II Relaxation Assays:
Topoisomerases are nuclear enzymes that are essential for processes like DNA replication, transcription, and chromosome segregation. nih.gov Type I topoisomerases create single-stranded breaks in DNA to relax supercoiling, while type II topoisomerases introduce double-stranded breaks. nih.gov The ability of a compound to inhibit these enzymes can have significant biological effects.
A common method to assess topoisomerase I activity is the DNA relaxation assay. nih.govnih.gov This assay utilizes supercoiled plasmid DNA, which has a different electrophoretic mobility compared to relaxed DNA. nih.gov When topoisomerase I is added to supercoiled DNA, it relaxes the DNA, causing it to migrate slower on an agarose (B213101) gel. inspiralis.com The inhibitory effect of a compound can be determined by adding it to the reaction and observing if it prevents the relaxation of the supercoiled DNA. nih.gov A similar principle applies to topoisomerase II assays, which often use the decatenation of kinetoplast DNA as a measure of activity. nih.govinspiralis.com The inhibition of relaxation or decatenation indicates that the compound interferes with the enzyme's function. inspiralis.com
Cholinesterase Inhibition:
Cholinesterase inhibitors are compounds that block the activity of cholinesterase enzymes, which are responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing neurotransmission. nih.gov Assays for cholinesterase inhibition typically involve measuring the rate of acetylcholine hydrolysis in the presence and absence of the inhibitor. A reduction in the rate of hydrolysis indicates inhibitory activity. While direct studies on this compound's cholinesterase activity are not detailed in the provided context, the acridine scaffold is known to be a feature in some cholinesterase inhibitors.
DNA Binding and DNA Cleavage Assays (e.g., Electrophoretic Mobility Shift Assays, DNA Unwinding Assays)
The interaction of this compound with DNA is a crucial aspect of its biological activity. Various assays are employed to characterize this binding and its consequences, such as DNA cleavage and unwinding.
Electrophoretic Mobility Shift Assays (EMSA):
EMSA, or gel shift assay, is a widely used technique to study protein-DNA or small molecule-DNA interactions. thermofisher.comnih.gov The principle is based on the observation that DNA complexed with a protein or a small molecule migrates more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA. thermofisher.comnih.gov This results in a "shift" in the position of the DNA band. thermofisher.com EMSA can be used to qualitatively identify binding and can also be adapted for quantitative analysis of binding affinity and stoichiometry. nih.govresearchgate.net For a compound like this compound, EMSA can directly demonstrate its ability to bind to specific DNA sequences or structures.
DNA Unwinding Assays:
DNA unwinding assays are used to determine if a compound can separate the two strands of a DNA duplex. Helicases are enzymes that unwind DNA, and their activity can be monitored using various techniques. One common method involves using a radiolabeled DNA substrate with a duplex region. nih.govnih.gov The unwinding activity is measured by the release of the radiolabeled single-stranded DNA, which can be separated from the duplex substrate by gel electrophoresis. nih.govnih.gov Small molecules that intercalate into DNA, like many acridine derivatives, can also induce localized unwinding of the DNA helix. This can be detected by changes in the DNA's physical properties or by its effect on DNA-processing enzymes.
DNA Cleavage Assays:
DNA cleavage assays are performed to determine if a compound can induce single- or double-strand breaks in DNA. researchgate.netnih.gov A common method involves incubating the compound with supercoiled plasmid DNA. researchgate.net If the compound causes a single-strand break, the supercoiled DNA (Form I) is converted to a relaxed, open-circular form (Form II). A double-strand break will linearize the plasmid (Form III). These different DNA forms can be separated and quantified by agarose gel electrophoresis. researchgate.net Some compounds may require the presence of a catalyst, such as a metal ion or a reducing agent, to induce cleavage.
Immune Cell Modulation Studies (e.g., Regulatory T cell function, FoxP3 downregulation)
The immunomodulatory properties of this compound, particularly its effects on regulatory T cells (Tregs), are a significant area of research.
Regulatory T cell function and FoxP3 downregulation:
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. nih.govmdpi.com They are characterized by the expression of the transcription factor FoxP3, which is essential for their development and suppressive function. nih.gov In the context of cancer, Tregs can suppress anti-tumor immune responses, thereby promoting tumor growth. nih.gov Therefore, compounds that can inhibit Treg function or downregulate FoxP3 expression are of great interest for cancer immunotherapy. nih.gov
Studies have shown that certain 9-aminoacridine (B1665356) derivatives can selectively downregulate FoxP3 in human primary T cells. nih.gov A cell-based screening assay can be used to identify such compounds by measuring the expression of FoxP3 in treated T cells using methods like flow cytometry. nih.gov The functional consequence of FoxP3 downregulation is a reduction in the suppressive activity of Tregs, which can be assessed in co-culture assays with effector T cells. nih.gov The ability of this compound and related compounds to directly bind to FoxP3 can be investigated using techniques like surface plasmon resonance (SPR). nih.gov
In Vivo Model Systems for Mechanistic Elucidation and Activity Confirmation (Excluding Clinical Outcomes and Toxicity Profiles)
To understand the biological effects and mechanisms of action of this compound in a whole organism, in vivo model systems are indispensable. These models allow for the confirmation of in vitro findings and the elucidation of complex physiological responses.
Animal models, such as mice, are commonly used to study the in vivo activity of compounds. For instance, to investigate the anti-tumor effects of a Treg-inhibiting compound, a mouse tumor model can be employed. nih.gov In such a model, the growth of implanted tumors can be monitored in mice treated with the compound compared to a control group. This allows for the assessment of the compound's ability to boost anti-tumor immunity in a living system. nih.gov
Furthermore, in vivo models are crucial for studying the metabolic fate of a compound. For example, tissue homogenates from treated animals can be analyzed to identify metabolites and understand how the compound is processed in different organs. nih.govresearchgate.net These studies can provide insights into the compound's bioavailability, distribution, and potential for generating active or inactive metabolites.
Future Research Trajectories and Broader Academic Implications of 2 Chloro N Methylacridin 9 Amine Research
Development of Novel Therapeutic Lead Compounds from 2-Chloro-N-methylacridin-9-amine Scaffolds
The acridine (B1665455) scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry. The development of novel therapeutic lead compounds from this scaffold is a promising area of research. The 2,5-dimethylphenyl scaffold, for instance, is a structural feature in many antimicrobial compounds and has been the subject of extensive research for developing new agents against antibiotic-resistant infections. nih.gov Compounds containing this scaffold, such as the antifungal echinocandins and the antibacterial agent linezolid, have shown significant activity. nih.gov This suggests that novel compounds with 2,5-dimethylphenyl substituents may be effective against a range of pathogens with emerging resistance mechanisms. nih.gov
The synthesis of new amino-acid derivatives of 9,10-anthraquinone from 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. researchgate.net These findings underscore the potential of chloro-containing heterocyclic compounds in the development of new drugs to combat life-threatening diseases. nih.gov
Furthermore, structural modifications of compounds like (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) have led to the identification of potent and selective inhibitors of Anoctamin 1 (ANO1), a protein implicated in various cancers. nih.gov One such derivative, 5f, exhibited an IC50 value of 22 nM and showed significant inhibition of cell proliferation in cancer cell lines expressing high levels of ANO1. nih.gov
The following table summarizes key data on the development of therapeutic compounds from related scaffolds:
| Compound/Scaffold | Target/Activity | Key Findings |
| 2,5-dimethylphenyl scaffold | Antimicrobial | Found in antifungal echinocandins and antibacterial linezolid. nih.gov |
| Amino-acid derivatives of 9,10-anthraquinone | Antibacterial and Antifungal | Active against Mycobacterium luteum, Aspergillus niger, and Candida tenuis. researchgate.net |
| Ani9 derivative (5f) | ANO1 inhibitor (Anticancer) | IC50 of 22 nM; inhibits proliferation of PC3, MCF7, and BxPC3 cancer cells. nih.gov |
Strategies for Overcoming Biological Resistance Mechanisms
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. frontiersin.org Bacteria employ various genetic strategies to develop resistance, including mutations in genes related to the drug's mechanism of action and the acquisition of resistance-conferring genes through horizontal gene transfer. nih.gov Understanding these mechanisms is crucial for developing strategies to overcome them.
Key mechanisms of antibiotic resistance include:
Enzymatic Degradation: Bacteria can produce enzymes that neutralize antibiotics. For example, β-lactamases hydrolyze the β-lactam ring in penicillin and related drugs. nih.govmdpi.com
Target Modification: Alterations in the drug's target site can prevent the antibiotic from binding effectively. nih.gov Gram-positive bacteria, for instance, can alter their penicillin-binding proteins (PBPs). nih.gov
Efflux Pumps: These are membrane proteins that actively pump antibiotics out of the bacterial cell. nih.gov
Limiting Drug Uptake: The outer membrane of Gram-negative bacteria can act as a barrier to certain large antibiotic molecules. nih.gov
Researchers are exploring various strategies to combat resistance. One approach is the development of new antibiotics that can evade these resistance mechanisms. For example, researchers at the University of Colorado Boulder have developed a new method to synthesize and optimize thiopeptides, a class of naturally occurring antibiotics that have shown promise against MRSA. Their work resulted in two new scalable and efficient antibiotics, micrococcin (B1169942) P1 and thiocillin (B1238668) I.
Another strategy involves the chemical modification of existing antibiotics. The presence of a chlorine atom in a molecule can significantly enhance its antibacterial properties. nih.gov For instance, the antibacterial activity of compound 143, a sulfamate-containing natural product, was greatly enhanced by the presence of a chlorine atom, with a minimum inhibitory concentration (MIC) of 5 μM against E. coli. nih.gov
Exploration of Synergistic Effects in Combination Research Strategies
Investigating the synergistic effects of combining different chemical compounds is a powerful strategy in biological research and drug development. The response of cellular systems to combinations of chemicals can reveal functional connections between their biological targets. researchgate.net This approach can be particularly useful in understanding and overcoming drug resistance and in developing more effective therapeutic regimens.
Simulations of biological pathways with pairs of inhibitors have shown that the shape of the dose-response surface can provide detailed information about the connectivity between the targets of the inhibitors. researchgate.net For example, combinations of drugs targeting the same pathway can result in different response patterns, such as Loewe additivity or Bliss boosting, depending on the specific targets. researchgate.net This methodology has been validated in yeast experiments and further supported by larger screens using human tumor cells. researchgate.net
The combination of clavulanate and a penicillin-based drug in Augmentin is a classic example of synergy. Clavulanate inhibits β-lactamase, the enzyme that confers resistance to penicillin, thereby restoring the efficacy of the antibiotic. researchgate.net Similarly, the combination of drugs in Bactrim, which both inhibit enzymes in the folate metabolism pathway, demonstrates a synergistic effect. researchgate.net These examples highlight how understanding the underlying biological networks can inform the rational design of combination therapies.
Application of Acridine Derivatives in Fluorescent Probes and Bioimaging
Acridine derivatives are valuable tools in the development of fluorescent probes for bioimaging due to their rigid planar structure, excellent optical properties, and photostability. nih.gov These probes are essential for visualizing and monitoring dynamic processes within living cells, such as changes in polarity and viscosity, and for detecting specific ions and biomolecules. rsc.orgnih.gov
Researchers have designed and synthesized various acridine-based fluorescent probes with specific functionalities. For instance, by reacting 9-acridine carboxaldehyde with different cyano compounds, polarity-sensitive and viscosity-sensitive probes have been created. rsc.org One such polarity-sensitive probe, based on acridine-dicyanoisophorone, exhibited a 38-fold enhancement in fluorescence intensity and a red-shift in its emission wavelength with increasing solvent polarity. rsc.org These probes have been successfully used to stain lipid droplets and lysosomes in HeLa cells and to monitor changes in intracellular polarity. rsc.org
Another example is a coumarin-acridone based fluorescent probe designed for the detection of Fe³⁺ ions. nih.gov This probe demonstrated high selectivity and sensitivity for Fe³⁺ and was successfully used for imaging within living cells and zebrafish. nih.gov The fluorescence properties of these probes can be modulated through mechanisms like Photoinduced Electron Transfer (PeT), allowing for the rational design of probes for specific targets. nih.gov
The following table outlines the properties of some acridine-based fluorescent probes:
| Probe Type | Target/Application | Key Characteristics |
| Acridine-dicyanoisophorone based | Polarity sensing | Fluorescence intensity enhanced 38-fold with increased solvent polarity. rsc.org |
| Acridine-tricyanodihydrofuran based | Viscosity sensing | Fluorescence intensity enhanced 5.6-fold with increased viscosity. rsc.org |
| Coumarin-acridone based | Fe³⁺ detection | High selectivity and sensitivity for Fe³⁺ in living cells and zebrafish. nih.gov |
Exploration of Multi-Target Approaches for Complex Biological Systems
Modern drug discovery is increasingly moving towards multi-target approaches, which aim to develop single chemical entities that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex diseases like metabolic syndrome, which involves multiple interconnected pathological pathways. nih.gov Polypharmacology, the treatment with multiple drugs, can lead to adverse drug-drug interactions and poor patient compliance. nih.gov Multi-target ligands offer a potential solution by simplifying treatment regimens and potentially improving efficacy. nih.gov
The principle of a multi-target approach is to design a single molecule that can interact with several key proteins or pathways involved in a disease. For instance, in the context of metabolic syndrome, researchers are developing ligands that can target multiple receptors, such as peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR). nih.gov
The chemical structure of this compound, with its reactive amine and chloro groups, makes it a suitable starting point for the synthesis of more complex molecules designed for multi-target engagement. smolecule.com The ability to undergo reactions like N-alkylation and acylation allows for the attachment of different pharmacophores to the acridine scaffold, potentially leading to compounds with affinity for multiple biological targets. smolecule.com The interaction of such compounds with biological macromolecules like proteins and nucleic acids is a critical area of study for understanding their mechanisms of action and therapeutic potential. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
